Cas no 108478-21-3 ((4'-Methoxy-biphenyl-2-yl)-acetic Acid)

(4'-Methoxy-biphenyl-2-yl)-acetic acid is a biphenyl derivative featuring a methoxy substituent at the 4'-position and an acetic acid functional group at the 2-position. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility, serving as a key intermediate in the development of biologically active molecules. Its biphenyl core provides rigidity, while the acetic acid moiety allows for further functionalization, making it valuable for coupling reactions or derivatization. The methoxy group enhances solubility in organic solvents, facilitating purification and handling. Suitable for use in medicinal chemistry and material science, it offers a balance of stability and reactivity for targeted applications.
(4'-Methoxy-biphenyl-2-yl)-acetic Acid structure
108478-21-3 structure
商品名:(4'-Methoxy-biphenyl-2-yl)-acetic Acid
CAS番号:108478-21-3
MF:C15H14O3
メガワット:242.26986
MDL:MFCD03426470
CID:128042
PubChem ID:1393857

(4'-Methoxy-biphenyl-2-yl)-acetic Acid 化学的及び物理的性質

名前と識別子

    • [1,1'-Biphenyl]-2-aceticacid, 4'-methoxy-
    • (4'-METHOXY-BIPHENYL-2-YL)-ACETIC ACID
    • 2-[2-(4-methoxyphenyl)phenyl]acetic acid
    • (4'-Methoxy-biphenyl-2-yl)-essigsaeure
    • [1,1'-Biphenyl]-2-aceticacid,4'-methoxy
    • 2-Biphenyl-(4'-methoxy)aceticacid
    • 4'-Methoxy-biphenyl-2-acetic acid
    • 2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)aceticacid
    • MFCD03426470
    • CS-0172588
    • AKOS022257161
    • 2-Biphenyl-(4-methoxy)acetic acid
    • (4-Methoxybiphenyl-2-yl)aceticacid
    • 2-Biphenyl-(4'-methoxy)acetic acid
    • 2-{4'-methoxy-[1,1'-biphenyl]-2-yl}acetic acid
    • AC-6466
    • 2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)acetic acid
    • (4'-methoxybiphenyl-2-yl)acetic acid
    • DTXSID60362712
    • 108478-21-3
    • SCHEMBL4216332
    • (4'-Methoxy-biphenyl-2-yl)-acetic Acid
    • MDL: MFCD03426470
    • インチ: InChI=1S/C15H14O3/c1-18-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15(16)17/h2-9H,10H2,1H3,(H,16,17)
    • InChIKey: QYTGRAKPKIWJGN-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC=C(C=C1)C2=CC=CC=C2CC(=O)O

計算された属性

  • せいみつぶんしりょう: 242.09400
  • どういたいしつりょう: 242.094294304g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 269
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 46.5Ų

じっけんとくせい

  • 色と性状: Solid
  • PSA: 46.53000
  • LogP: 2.98930

(4'-Methoxy-biphenyl-2-yl)-acetic Acid セキュリティ情報

(4'-Methoxy-biphenyl-2-yl)-acetic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A019136551-5g
(4'-Methoxy-biphenyl-2-yl)-acetic acid
108478-21-3 95%
5g
$1521.52 2023-09-04
AstaTech
81254-1/G
2-BIPHENYL-(4'-METHOXY)ACETIC ACID
108478-21-3 98%
1g
$405 2023-09-16
eNovation Chemicals LLC
Y1249707-250mg
(4'-METHOXY-BIPHENYL-2-YL)-ACETIC ACID
108478-21-3 98%
250mg
$370 2024-06-07
Alichem
A019136551-1g
(4'-Methoxy-biphenyl-2-yl)-acetic acid
108478-21-3 95%
1g
$430.54 2023-09-04
AstaTech
81254-0.25/G
2-BIPHENYL-(4'-METHOXY)ACETIC ACID
108478-21-3 98%
0.25g
$179 2023-09-16
Fluorochem
011463-1g
4'-Methoxy-biphenyl-2-yl)-acetic acid
108478-21-3 98%
1g
£503.00 2022-03-01
Fluorochem
011463-100mg
4'-Methoxy-biphenyl-2-yl)-acetic acid
108478-21-3 98%
100mg
£96.00 2022-03-01
abcr
AB169722-100 mg
2-Biphenyl-(4'-methoxy)acetic acid, 98%; .
108478-21-3 98%
100 mg
€186.90 2023-07-20
Ambeed
A276698-1g
2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)acetic acid
108478-21-3 98%
1g
$404.0 2024-04-26
A2B Chem LLC
AE09605-100mg
(4'-Methoxy-biphenyl-2-yl)-acetic acid
108478-21-3 98%
100mg
$160.00 2024-04-20

(4'-Methoxy-biphenyl-2-yl)-acetic Acid 関連文献

(4'-Methoxy-biphenyl-2-yl)-acetic Acidに関する追加情報

Introduction to (4'-Methoxy-biphenyl-2-yl)-acetic Acid (CAS No. 108478-21-3)

(4'-Methoxy-biphenyl-2-yl)-acetic Acid, identified by its CAS number 108478-21-3, is a significant compound in the realm of chemical and pharmaceutical research. This compound, featuring a biphenyl core substituted with a methoxy group at the 4' position and an acetic acid moiety at the 2-position, has garnered attention due to its versatile applications and potential in various scientific domains.

The structural uniqueness of (4'-Methoxy-biphenyl-2-yl)-acetic Acid lies in its biphenyl backbone, which is a common motif in many biologically active molecules. The presence of the methoxy group at the 4' position introduces a hydrophobic character, enhancing its solubility and interaction with biological targets. Additionally, the acetic acid side chain provides a polar functional group, facilitating further chemical modifications and bioactivity.

In recent years, (4'-Methoxy-biphenyl-2-yl)-acetic Acid has been extensively studied for its potential role in drug discovery and development. Its structural framework resembles several known pharmacophores, making it a valuable scaffold for designing novel therapeutic agents. Researchers have explored its derivatives as intermediates in synthesizing compounds with anti-inflammatory, anticancer, and antimicrobial properties.

One of the most compelling aspects of (4'-Methoxy-biphenyl-2-yl)-acetic Acid is its ability to modulate various biological pathways. Studies have shown that this compound can interact with enzymes and receptors involved in metabolic processes, potentially leading to applications in treating metabolic disorders. Furthermore, its biphenyl core is known to exhibit strong binding affinity to certain protein targets, making it a promising candidate for developing targeted therapies.

The pharmaceutical industry has been particularly interested in leveraging the structural features of (4'-Methoxy-biphenyl-2-yl)-acetic Acid to create innovative drug candidates. Researchers have synthesized several analogs of this compound, each tailored to enhance specific bioactivities. For instance, modifications at the methoxy group or the acetic acid moiety have led to derivatives with improved pharmacokinetic profiles and reduced toxicity.

Recent advancements in computational chemistry have further enhanced the understanding of how (4'-Methoxy-biphenyl-2-yl)-acetic Acid interacts with biological targets. Molecular docking studies have revealed that this compound can bind effectively to enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation pathways. These findings suggest that derivatives of this compound could be developed into effective anti-inflammatory drugs.

Moreover, the agrochemical sector has also shown interest in (4'-Methoxy-biphenyl-2-yl)-acetic Acid. Its structural properties make it a suitable candidate for developing novel pesticides and herbicides. By targeting specific enzymes or receptors in plants and pests, compounds derived from this scaffold could offer more efficient and environmentally friendly solutions for crop protection.

The synthesis of (4'-Methoxy-biphenyl-2-yl)-acetic Acid itself is an intriguing aspect of organic chemistry. Various synthetic routes have been developed over the years, each offering different advantages in terms of yield, purity, and scalability. Modern synthetic methodologies often employ transition metal catalysis to achieve high selectivity and efficiency in producing this compound.

In conclusion, (4'-Methoxy-biphenyl-2-yl)-acetic Acid (CAS No. 108478-21-3) is a multifaceted compound with significant potential in pharmaceuticals, agrochemicals, and beyond. Its unique structural features make it a valuable scaffold for designing novel bioactive molecules. As research continues to uncover new applications and synthetic strategies for this compound, its importance in science and industry is likely to grow even further.

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